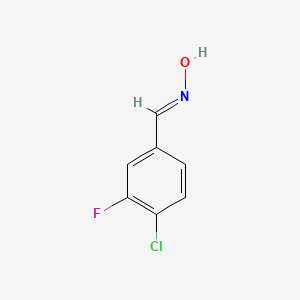

Benzaldehyde,4-chloro-3-fluoro-,oxime

Description

Overview of Oxime Chemistry and its Significance in Organic Synthesis and Transformations

Oximes are a class of organic compounds containing the functional group C=N-OH, formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.combyjus.com First synthesized in the 19th century, oximes have become a cornerstone of modern organic chemistry. numberanalytics.com Their significance lies in their remarkable versatility as synthetic intermediates. numberanalytics.com

Oximes can be readily converted into a variety of other functional groups. For instance, they can be reduced to form amines, dehydrated to yield nitriles, or undergo the well-known Beckmann rearrangement to produce amides. vedantu.comwikipedia.org The latter is a crucial industrial process, for example, in the synthesis of caprolactam, the precursor to Nylon-6. vedantu.com Furthermore, the oxime functional group is a key component in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents, as well as agrochemicals and advanced materials. numberanalytics.comnumberanalytics.com The stereochemistry of oximes (E/Z isomers) can also be critical for their biological activity, as seen in the antidepressant drug fluvoxamine, where only the E isomer is active. nih.gov The rich reactivity of oximes, coupled with the accessibility of their precursors, ensures their continued importance in synthetic and medicinal chemistry. numberanalytics.comnumberanalytics.com

Importance of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a benzene (B151609) ring, are of paramount importance in modern chemical research. iloencyclopaedia.org The introduction of halogens can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, these compounds are ubiquitous in numerous applications.

In the pharmaceutical industry, halogenated aromatics are integral components of many drugs, such as antidepressants and antihistamines. numberanalytics.com They are also widely used in agriculture as pesticides and in various industrial processes as solvents and flame retardants. numberanalytics.comnih.gov The widespread use of these compounds, however, has led to environmental concerns due to their persistence and potential toxicity, prompting research into their biodegradation. nih.govscirp.org From a synthetic standpoint, the halogen atoms serve as versatile handles for further chemical modifications, enabling the construction of complex molecular frameworks through cross-coupling reactions and other transformations.

Contextualization of Benzaldehyde (B42025), 4-chloro-3-fluoro-, oxime as a Research Target

Benzaldehyde, 4-chloro-3-fluoro-, oxime (C₇H₅ClFNO) emerges as a compelling research target at the intersection of oxime chemistry and halogenated aromatics. nih.govsynquestlabs.com Its structure incorporates the reactive oxime group, suggesting potential for transformations into amides, nitriles, or amines. Simultaneously, the presence of both chlorine and fluorine atoms on the phenyl ring provides sites for further functionalization and modulates the electronic properties of the molecule. This specific halogenation pattern—a chlorine atom at position 4 and a fluorine atom at position 3—creates a unique electronic environment that can influence the reactivity of both the aromatic ring and the oxime moiety. Academic interest in this compound stems from its potential as a building block for synthesizing more complex molecules with novel properties, possibly for applications in medicinal chemistry or materials science.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClFNO | synquestlabs.com |

| Molecular Weight | 173.57 g/mol | synquestlabs.com |

| CAS Number | 202925-09-5 | synquestlabs.com |

| MDL Number | MFCD00143289 | synquestlabs.com |

Scope and Objectives of Academic Investigations on Halogenated Benzaldehyde Oximes

Academic investigations into halogenated benzaldehyde oximes, including the 4-chloro-3-fluoro derivative, are driven by several key objectives. A primary goal is the development of efficient and selective synthetic methodologies. This includes optimizing the oximation of the parent aldehyde, 4-chloro-3-fluorobenzaldehyde (B1349764), which itself is a product of synthetic procedures like the reductive carbonylation of aryl iodides. chemicalbook.com

A second major area of focus is the exploration of the compound's reactivity. Researchers are interested in how the electron-withdrawing effects of the halogen substituents influence reactions of the oxime group. For example, studies on similar benzaldehyde oximes have examined the factors controlling the formation of either the corresponding aldehyde or nitrile under specific reaction conditions. nih.gov The presence of electron-accepting groups on the benzene ring has been shown to favor nitrile formation. nih.gov Therefore, a key objective would be to systematically study the reaction of Benzaldehyde, 4-chloro-3-fluoro-, oxime under various conditions (e.g., thermal, acidic, photochemical) to map out its transformation pathways, such as the Beckmann rearrangement or dehydration.

Finally, a long-term objective is to evaluate the potential of this and related compounds as precursors for biologically active molecules or functional materials. The unique combination of halogens and the oxime functionality could lead to derivatives with desirable pharmacological or material properties.

The synthesis of the precursor aldehyde is a critical first step in many of these investigations. The table below outlines a reported synthesis for 4-chloro-3-fluorobenzaldehyde.

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Aryl iodide | chemicalbook.com |

| Reagents | CO, H₂, RhI₃, PPh₃, Et₃N | chemicalbook.com |

| Solvent | N,N-dimethyl acetamide (B32628) (DMA) | chemicalbook.com |

| Temperature | 90 °C | chemicalbook.com |

| Pressure | 10 bar (CO:H₂ 1:1) | chemicalbook.com |

| Reaction Time | 12 hours | chemicalbook.com |

| Yield | 81% | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(NE)-N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+ |

InChI Key |

OMBFOEPKXLLRRV-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)F)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzaldehyde, 4 Chloro 3 Fluoro , Oxime

Strategies for Oximation of 4-chloro-3-fluorobenzaldehyde (B1349764) Precursors

Conventional Oximation Protocols and Their Optimization

The classical synthesis of aldoximes is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.orgmdpi.com For the synthesis of 4-chloro-3-fluorobenzaldehyde oxime, the precursor, 4-chloro-3-fluorobenzaldehyde, is dissolved in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727). An aqueous solution of hydroxylamine hydrochloride and a base like sodium hydroxide, sodium carbonate, or pyridine (B92270) is then added. wikipedia.orgmdpi.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. sigmaaldrich.com

Optimization of these protocols focuses on several key parameters to maximize yield and purity. The choice of base is critical; stronger bases can accelerate the reaction but may also promote side reactions. The reaction temperature is typically kept at room temperature or slightly elevated to ensure a reasonable reaction rate without degrading the product. wikipedia.org The stoichiometry of the reactants is also a crucial factor; a slight excess of hydroxylamine hydrochloride is often used to drive the reaction to completion.

Table 1: Conventional Oximation of 4-chloro-3-fluorobenzaldehyde

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Precursor | 4-chloro-3-fluorobenzaldehyde | Starting material for the oximation reaction. nih.gov |

| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) | Source of the hydroxylamine nucleophile. wikipedia.org |

| Base | Sodium Carbonate (Na₂CO₃) or Pyridine | Neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free base. wikipedia.orggoogle.com |

| Solvent | Ethanol or Methanol | Dissolves both the organic precursor and the reagents. chemicalbook.com |

| Temperature | Room Temperature to Reflux | Balances reaction rate with product stability. wikipedia.org |

| Work-up | Extraction with ethyl acetate, washing, and drying | Standard procedure to isolate and purify the oxime product. chemicalbook.comchemimpex.com |

Influence of Reaction Conditions on Isomer Formation (E/Z Isomerism)

The C=N double bond in aldoximes gives rise to geometric isomerism, resulting in E (anti) and Z (syn) isomers. mdpi.com The orientation of the hydroxyl group relative to the hydrogen atom on the carbon determines the isomer. In the case of benzaldehyde (B42025) oximes, the Z-isomer, where the hydroxyl group and the aromatic ring are on the same side of the C=N bond, is often the thermodynamically more stable and predominant product under many conventional synthesis conditions. wikipedia.orggoogle.com

Several reaction conditions can influence the resulting E/Z ratio:

Temperature: The equilibrium between the E and Z isomers is temperature-dependent. Higher temperatures can facilitate isomerization, potentially altering the product ratio. google.com

pH/Catalyst: The presence of acids or bases can catalyze the interconversion of the isomers. researchgate.net For instance, treatment of an isomeric mixture with anhydrous acids like HCl can selectively precipitate the E isomer as its salt, which can then be neutralized to recover the pure E-oxime. researchgate.net

Solvent: The polarity of the solvent can influence the transition state energies for the formation of each isomer, thereby affecting the kinetic product ratio.

For 4-chloro-3-fluorobenzaldehyde oxime, it is expected that standard protocols will yield a mixture of E and Z isomers, with the Z form likely predominating. wikipedia.org Chromatographic techniques such as column chromatography are typically required for the separation of these isomers. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

In line with the principles of green chemistry, several alternative methods have been developed to synthesize oximes under more environmentally benign conditions. These approaches aim to reduce or eliminate the use of hazardous organic solvents and improve energy efficiency.

Solvent-Free Reactions and Alternative Media (e.g., Deep Eutectic Solvents)

Solvent-Free Synthesis: Oximation reactions can be performed effectively under solvent-free conditions, often accelerated by simple grinding (mechanochemistry). ias.ac.in In a typical procedure applicable to 4-chloro-3-fluorobenzaldehyde, the solid aldehyde is ground in a mortar and pestle with hydroxylamine hydrochloride and a solid base or catalyst, such as bismuth(III) oxide (Bi₂O₃) or sodium hydroxide. ias.ac.in This method offers significant advantages, including reduced waste, shorter reaction times, and operational simplicity.

Alternative Media: Water and Deep Eutectic Solvents (DESs) have emerged as promising green reaction media.

Aqueous Medium: Conducting the oximation in water, often with the aid of a phase-transfer catalyst, provides a clean and economical protocol. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335) or glycerol). google.comresearchgate.net These solvents are often biodegradable, non-toxic, and can be tailored to dissolve specific reactants. nih.gov The synthesis of oximes from aldehydes has been successfully demonstrated in DESs, which can act as both the solvent and a catalyst, facilitating high yields under mild conditions. google.comnih.gov

Table 2: Green Synthesis Approaches for 4-chloro-3-fluorobenzaldehyde oxime

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Grinding | Aldehyde, NH₂OH·HCl, Bi₂O₃; grind at room temp. | No organic solvent, rapid, simple work-up. | ias.ac.in |

| Aqueous Synthesis | Aldehyde, NH₂OH·HCl, base; in water/methanol mixture. | Environmentally friendly solvent, catalyst-free. | researchgate.net |

| Deep Eutectic Solvent | Aldehyde, NH₂OH·HCl; in Choline Chloride:Urea DES at 80°C. | Biodegradable solvent, high yields, easy work-up. | nih.gov |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has been widely adopted as a method to dramatically accelerate organic reactions. chemicalbook.com The synthesis of benzaldehyde oximes is particularly amenable to this technique. When a mixture of 4-chloro-3-fluorobenzaldehyde, hydroxylamine hydrochloride, and a base (such as sodium carbonate) in a polar solvent like ethanol is subjected to microwave heating, the reaction time can be reduced from hours to mere minutes. chemicalbook.comnih.gov

Optimized microwave protocols often involve heating at temperatures between 70-110°C with a microwave power of 200-300W. chemicalbook.com This rapid, localized heating leads to high conversion rates and yields, often exceeding those of conventional methods, while significantly reducing energy consumption. nih.govwikipedia.org Furthermore, microwave-assisted synthesis can be combined with solvent-free conditions, for example by irradiating the reactants adsorbed onto a solid support like TiO₂ or basic alumina, further enhancing the green credentials of the process. google.com

Metal-Mediated and Catalyzed Transformations Involving the Oxime Moiety

The oxime functional group in Benzaldehyde, 4-chloro-3-fluoro-, oxime is not merely a derivative of the parent aldehyde but also a versatile synthetic handle for further molecular elaboration. Various transition metals can catalyze transformations at the oxime moiety.

Beckmann Rearrangement: One of the most classic reactions of oximes is the Beckmann rearrangement, where the oxime is converted into an amide under acidic conditions. masterorganicchemistry.comresearchgate.net For an aldoxime like 4-chloro-3-fluorobenzaldehyde oxime, this rearrangement typically leads to the corresponding nitrile (4-chloro-3-fluorobenzonitrile) via dehydration, especially under milder conditions using reagents like 2,4,6-trichloro chemicalbook.comchemimpex.comorganic-chemistry.orgtriazine (TCT). researchgate.netnih.gov This reaction can be catalyzed by various acids or promoted by reagents that convert the hydroxyl group into a better leaving group. masterorganicchemistry.comresearchgate.net

Cross-Coupling Reactions: The N-O bond of the oxime can be functionalized through metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed cross-coupling of aryl oximes with aryl halides provides a direct route to O-aryloximes. organic-chemistry.orgyoutube.com In a potential application, 4-chloro-3-fluorobenzaldehyde oxime could be coupled with various aryl halides in the presence of a copper(I) catalyst (e.g., CuI) and a suitable ligand to form complex O-aryl oxime ethers. youtube.com Similarly, palladium-catalyzed systems, which are fundamental to modern organic synthesis, can be employed. globethesis.com Specialized oxime-phosphine ligands have been designed for use in palladium-catalyzed Suzuki-Miyaura reactions.

Table 3: Potential Metal-Mediated Transformations

| Transformation | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Acid (H₂SO₄) or TCT/DMF | Nitrile (4-chloro-3-fluorobenzonitrile) | researchgate.netnih.gov |

| O-Arylation | CuI / 1,10-phenanthroline (B135089) / Aryl Halide | O-Aryl oxime ethers | youtube.com |

| Kumada Coupling | Iron catalyst / Grignard Reagent | Alkylated arenes (if applied to the chloro group) | mdpi.com |

| Suzuki-Miyaura Coupling | Palladium catalyst / Boronic Acid | Biaryl compounds (if applied to the chloro group) |

These metal-catalyzed reactions significantly expand the synthetic utility of 4-chloro-3-fluorobenzaldehyde oxime, allowing for its incorporation into more complex molecular architectures for applications in medicinal chemistry and materials science. mdpi.com

Exploration of Transition Metal Catalysts in Oxime Derivatization

The derivatization of oximes using transition metal catalysts has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. While specific studies on "Benzaldehyde, 4-chloro-3-fluoro-, oxime" are not extensively documented, the reactivity of analogous aryl oximes provides significant insights into its potential transformations. Various transition metals, including palladium, copper, iron, and rhodium, have been successfully employed in the derivatization of oximes. acs.org

These catalytic systems can facilitate a range of reactions, such as cross-coupling, amination, and cyclization reactions. For instance, palladium-catalyzed Heck-type reactions of oxime ethers have been utilized to introduce vinyl groups, while copper-catalyzed reactions have been employed for N-O bond cleavage and subsequent C-N bond formation. researchgate.net The presence of the chloro and fluoro substituents on the benzene (B151609) ring of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" can modulate the electronic properties of the aromatic system, thereby influencing the efficiency and regioselectivity of these catalytic transformations.

A representative example of transition metal-catalyzed derivatization of an aryl oxime is the palladium-catalyzed intramolecular Heck-type amination of γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes, which leads to the formation of substituted pyrroles. clockss.org This highlights the potential of using similar strategies for the cyclization of appropriately functionalized derivatives of "Benzaldehyde, 4-chloro-3-fluoro-, oxime."

Table 1: Representative Transition Metal-Catalyzed Reactions of Aryl Oximes

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(PPh₃)₄ | γ,δ-Unsaturated Ketone O-Pentafluorobenzoyl Oximes | Substituted Pyrroles | clockss.org |

| CuI | Oxime Esters and KI | N-Acetyl Enamines | acs.org |

| Fe(II) or Cu(I) | Oxime Esters | Metal-Bound Iminyl Radicals | nih.gov |

| Rhodium(III) chloride | Aryl Iodides, CO, H₂ | Aryl Aldehydes (Precursors to Oximes) | chemicalbook.com |

Mechanistic Investigations of Metal-Oxime Interactions in Catalysis

Understanding the mechanistic pathways of transition metal-catalyzed reactions of oximes is crucial for optimizing reaction conditions and designing novel transformations. The interaction between the metal center and the oxime moiety is a key step in these catalytic cycles. Generally, the reaction can be initiated by the coordination of the nitrogen atom of the oxime to the metal center. acs.org This coordination activates the oxime for subsequent reactions.

For instance, in some palladium-catalyzed reactions, the mechanism is believed to involve the formation of a palladacycle intermediate through C-H activation of the aromatic ring. In the context of "Benzaldehyde, 4-chloro-3-fluoro-, oxime," this would involve the activation of a C-H bond on the substituted benzene ring.

Recent studies using density functional theory (DFT) on the activation of oxime esters by first-row transition metals like iron and copper have suggested the formation of metal-bound iminyl radicals rather than free radicals. nih.gov This finding is significant as it implies that the reactivity and selectivity of these reactions can be controlled by the nature of the metal catalyst and the ligands. The formation of an Fe(III)-iminyl radical or a Cu(II)-iminyl radical intermediate can direct the subsequent bond-forming steps. nih.gov The electronic nature of the chloro and fluoro substituents in "Benzaldehyde, 4-chloro-3-fluoro-, oxime" would likely play a role in the stability and reactivity of such intermediates.

Derivatization and Further Synthetic Applications

"Benzaldehyde, 4-chloro-3-fluoro-, oxime" serves as a valuable intermediate for the synthesis of a variety of other organic compounds, including esters, ethers, nitriles, and heterocyclic systems.

Synthesis of Oxime Esters and Ethers from Benzaldehyde, 4-chloro-3-fluoro-, oxime

Oxime esters and ethers are important derivatives of oximes with diverse applications. The synthesis of these compounds from "Benzaldehyde, 4-chloro-3-fluoro-, oxime" can be achieved through standard O-acylation and O-alkylation reactions.

Oxime Esters: The reaction of the oxime with an acyl chloride or an acid anhydride (B1165640) in the presence of a base typically affords the corresponding oxime ester. A variety of acylating agents can be used to introduce different ester functionalities. For example, a series of undecenoic acid-based aldoxime esters have been synthesized from various substituted benzaldehydes. researchgate.net A similar approach could be applied to "Benzaldehyde, 4-chloro-3-fluoro-, oxime." Visible-light-mediated three-component reactions of aldehydes, anilines, and N-hydroxyphthalimide esters have also been developed for the synthesis of oxime esters under mild conditions. nih.gov

Oxime Ethers: The synthesis of oxime ethers can be accomplished by reacting the oxime with an alkyl halide in the presence of a base. misuratau.edu.lynih.gov One-pot methods for the synthesis of oxime ethers from aldehydes, hydroxylamine hydrochloride, and alkyl halides have also been reported, offering a more streamlined approach. jocpr.com The reaction of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" with a suitable alkylating agent would yield the corresponding O-alkyl oxime ether.

Table 2: General Methods for the Synthesis of Oxime Esters and Ethers

| Derivative | Reagents and Conditions | General Yields | Reference |

| Oxime Esters | Acyl chloride/anhydride, base | Good to Excellent | researchgate.net |

| Oxime Ethers | Alkyl halide, base (e.g., KOH, K₂CO₃) | Moderate to Excellent | misuratau.edu.lyjocpr.com |

Conversion to Corresponding Nitriles via Dehydration Reactions

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. "Benzaldehyde, 4-chloro-3-fluoro-, oxime" can be converted to 4-chloro-3-fluorobenzonitrile, a valuable synthetic intermediate. A wide range of dehydrating agents have been developed for this purpose, offering varying degrees of efficiency and substrate scope. organic-chemistry.orghighfine.com

Commonly used dehydrating agents include phosphorus-based reagents, such as phosphorus pentoxide and triphenylphosphine-based systems, as well as various other reagents like XtalFluor-E, which allows for rapid and mild dehydration at room temperature. organic-chemistry.org Biocatalytic methods using aldoxime dehydratases have also emerged as a green alternative for the synthesis of nitriles from aldoximes. nih.gov The choice of the dehydrating agent can be critical to avoid side reactions and achieve high yields of the desired nitrile.

Incorporation into Heterocyclic Ring Systems

The oxime functionality is a versatile precursor for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. "Benzaldehyde, 4-chloro-3-fluoro-, oxime" can be utilized in the synthesis of heterocycles such as isoxazoles, pyrroles, and quinolines. clockss.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N.

Proton (¹H) NMR Analysis of Aromatic and Oxime Protons

The ¹H NMR spectrum of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" is characterized by distinct signals corresponding to the aromatic protons and the protons of the oxime functional group. The aromatic region typically displays a complex splitting pattern due to spin-spin coupling between the non-equivalent protons on the substituted benzene (B151609) ring.

The oxime moiety introduces two key proton signals: the C-H proton of the oxime and the O-H proton. The chemical shift of the oxime C-H proton is expected to appear in the range of 8.0-8.5 ppm. For comparison, the corresponding proton in (E)-4-chlorobenzaldehyde oxime is observed at approximately 8.16 ppm, while in (Z)-4-fluorobenzaldehyde oxime it appears around 8.15 ppm rsc.orgrsc.org. The hydroxyl proton of the oxime group is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration, but for similar compounds, it has been observed at around 11.38 ppm in DMSO-d6 rsc.org.

The three aromatic protons will exhibit chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. Based on the analysis of the precursor, 4-chloro-3-fluorobenzaldehyde (B1349764), the proton ortho to the oxime group (H-2) is expected to be a doublet of doublets. The proton at the 5-position (H-5) will likely appear as a triplet, and the proton at the 6-position (H-6) as a doublet of doublets chemicalbook.comchemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Benzaldehyde (B42025), 4-chloro-3-fluoro-, oxime

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxime OH | Variable (e.g., ~11.4) | br s |

| Oxime CH | ~8.2 | s |

| Aromatic H-2 | ~7.8 | dd |

| Aromatic H-5 | ~7.4 | t |

Note: Predicted values are based on data from analogous compounds and are subject to solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Substituent Effects

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity and resonance effects of the chloro and fluoro substituents. Halogen substitution is known to have an approximately additive effect on the chemical shifts of the benzene ring carbons rsc.org. The fluorine atom is expected to cause a large downfield shift for the carbon it is directly attached to (C-3), while the chlorine atom will also induce a downfield shift at C-4 researchgate.netnih.gov.

The carbon of the oxime group (C=N) is anticipated to resonate in the range of 145-155 ppm, a region characteristic for this functional group in similar aromatic oximes rsc.orgrsc.org. For instance, the oxime carbon in (E)-4-methylbenzaldehyde oxime appears at 151 ppm rsc.org. The chemical shifts of the aromatic carbons can be predicted by considering the substituent chemical shift (SCS) effects of the chloro, fluoro, and formyl oxime groups on a benzene ring organicchemistrydata.org.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | 145 - 155 |

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 (C-F) | 155 - 160 (d, ¹JCF) |

| C-4 (C-Cl) | 130 - 135 |

| C-5 | 115 - 120 (d, JCF) |

Note: Predicted values are based on general substituent effects and data from related compounds. Couplings to fluorine (d = doublet) are expected.

Fluorine-19 (¹⁹F) NMR for Halogenated Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For "Benzaldehyde, 4-chloro-3-fluoro-, oxime," a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the electronic environment of the aromatic ring. In related compounds like 4-fluorobenzaldehyde, the ¹⁹F chemical shift is observed around -102.4 ppm rsc.org. For 4-chloro-3-fluorobenzaldehyde, the fluorine resonance is expected in a similar region.

A key feature of the ¹⁹F NMR spectrum will be the observation of coupling to the adjacent aromatic protons (³JHF) and to the carbons of the benzene ring (nJCF), providing valuable structural information icpms.czorganicchemistrydata.org. These coupling constants can be used to confirm the position of the fluorine substituent on the aromatic ring nih.goved.ac.uk.

Nitrogen-15 (¹⁵N) NMR Studies on the Oxime Nitrogen

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen environment in the oxime. The chemical shift of the oxime nitrogen is sensitive to the stereochemistry (E/Z isomerism) and the electronic nature of the substituents on the aromatic ring. For aldoximes, the ¹⁵N chemical shifts are typically found in a characteristic range. For example, the ¹⁵N chemical shift for 4-chlorobenzaldehyde (B46862) oxime has been reported, and the value for the target compound is expected to be in a similar region nih.gov.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks sdsu.edu. In the case of "Benzaldehyde, 4-chloro-3-fluoro-, oxime," COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the ring researchgate.net.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C) sdsu.edu. It allows for the definitive assignment of the protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" is expected to show characteristic absorption bands for the O-H, C=N, C-F, and C-Cl functional groups. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The C=N stretching vibration is expected in the range of 1620-1680 cm⁻¹ youtube.com. The C-F and C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman spectroscopy, which is sensitive to the polarizability of bonds, will complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=N bond may also be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3100 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (oxime) | Stretching | 1620 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1300 |

Vibrational Mode Assignments for Key Functional Groups (C=N, C-X, Ar-H)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For "Benzaldehyde, 4-chloro-3-fluoro-, oxime," the spectrum is expected to be complex, yet key absorptions can be assigned to specific bonds.

The oxime functional group (-CH=N-OH) presents several characteristic bands. The O-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. elixirpublishers.comresearchgate.net The C=N (imine) stretching vibration gives rise to a medium to strong absorption band, generally found between 1680 and 1640 cm⁻¹. researchgate.netbyjus.com The N-O stretching vibration is usually weaker and appears in the 960-930 cm⁻¹ range. byjus.com

Vibrations associated with the substituted aromatic ring also provide structural information. The aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. elixirpublishers.com The carbon-halogen (C-X) bonds have characteristic stretching frequencies in the fingerprint region of the IR spectrum. The C-F stretching vibration is known to be strong and typically falls within the 1400-1000 cm⁻¹ range. The C-Cl stretching vibration is found at lower wavenumbers, generally between 800 and 600 cm⁻¹.

Table 1: Predicted Vibrational Mode Assignments for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3400 - 3200 |

| Ar-H | Stretching | 3100 - 3000 |

| C=N (oxime) | Stretching | 1680 - 1640 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1400 - 1000 |

| N-O (oxime) | Stretching | 960 - 930 |

| C-Cl | Stretching | 800 - 600 |

Analysis of Hydrogen Bonding Interactions and Intermolecular Associations

The oxime group is both a hydrogen bond donor (the -OH group) and an acceptor (the nitrogen atom). This duality allows for the formation of significant intermolecular hydrogen bonds, which dictate the supramolecular assembly of the compound in the solid state.

In the crystal structures of many benzaldehyde oximes, a common and robust hydrogen-bonding motif is the formation of centrosymmetric dimers. rsc.orgresearchgate.net In this arrangement, two molecules are linked by a pair of O-H···N hydrogen bonds, creating a stable eight-membered ring. rsc.org Studies on para-substituted halogenated benzaldehyde oximes have confirmed the prevalence of this dimeric synthon. rsc.org Therefore, it is highly probable that "Benzaldehyde, 4-chloro-3-fluoro-, oxime" would also crystallize as hydrogen-bonded dimers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For "Benzaldehyde, 4-chloro-3-fluoro-, oxime" (C₇H₅ClFNO), the theoretical exact mass can be calculated using the masses of the most abundant isotopes.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will exhibit two peaks separated by two mass-to-charge (m/z) units. libretexts.org The peak corresponding to the molecule with ³⁵Cl (M+) will be about three times more intense than the peak for the molecule with ³⁷Cl (M+2). libretexts.org HRMS would resolve these peaks and their precise mass difference, confirming the presence of one chlorine atom.

Table 2: HRMS Data for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₇H₅³⁵ClFNO]⁺ | M⁺ | 173.0044 |

| [C₇H₅³⁷ClFNO]⁺ | M+2 | 175.0014 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. It separates components of a mixture in the gas chromatograph before they are detected and identified by the mass spectrometer. This technique would be ideal for assessing the purity of a "Benzaldehyde, 4-chloro-3-fluoro-, oxime" sample and identifying any volatile impurities from its synthesis, such as residual starting aldehyde.

In the mass spectrometer, the parent molecule would undergo fragmentation, providing structural clues. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, common fragmentations for benzaldehyde derivatives include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the phenyl cation. docbrown.info For this specific oxime, one might expect fragmentation pathways involving the cleavage of the N-O bond, loss of OH, or loss of the entire oxime group. The presence of the halogenated phenyl ring would likely result in a prominent fragment ion corresponding to the chlorofluorobenzoyl or chlorofluorophenyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For compounds that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique. While "Benzaldehyde, 4-chloro-3-fluoro-, oxime" itself is likely suitable for GC-MS, LC-MS would be essential for analyzing its non-volatile derivatives or for its quantification in complex matrices. researchgate.netnih.gov

For example, if the oxime were used in further synthetic steps to create more complex, less volatile molecules, LC-MS would be employed to monitor the reaction and characterize the products. sielc.com Derivatization of the oxime hydroxyl group could also be performed to enhance its chromatographic or ionization properties for specific LC-MS applications. The combination of liquid chromatography for separation with the sensitivity and specificity of mass spectrometric detection makes LC-MS a versatile tool in the analysis of such compounds and their reaction products. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. numberanalytics.comuq.edu.au Although no public crystal structure for "Benzaldehyde, 4-chloro-3-fluoro-, oxime" is available, the principles of the technique and data from related structures allow for a detailed prediction of its solid-state conformation.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. creativebiomart.net From this map, the precise positions of all atoms (excluding hydrogen, which is often located from difference maps or placed at calculated positions) can be determined.

A crystallographic study of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity and stereochemistry (E/Z isomerism) of the oxime group.

Precise bond lengths and bond angles for all atoms in the molecule.

Torsional angles , revealing the conformation of the molecule and the planarity of the aromatic ring relative to the oxime moiety.

Detailed information on intermolecular interactions , confirming the predicted O-H···N hydrogen-bonded dimer formation and quantifying the geometry of these and other weaker interactions. nih.gov

Crystal packing arrangement , showing how the dimeric units are organized in the crystal lattice.

Based on studies of similar halogenated benzaldehyde oximes, it is expected that the molecule would adopt a largely planar conformation, with the oxime group likely in the more stable E-configuration, which facilitates the formation of intermolecular hydrogen-bonded dimers. rsc.orgnih.gov

An In-depth Look at Benzaldehyde, 4-chloro-3-fluoro-, oxime: Advanced Structural Analysis

The chemical compound Benzaldehyde, 4-chloro-3-fluoro-, oxime, a halogenated derivative of benzaldehyde oxime, presents a subject of scientific interest due to the interplay of its functional groups and their influence on its molecular and supramolecular structure. This article delves into the advanced spectroscopic characterization and structural elucidation of this specific molecule, focusing on its crystal structure, conformation, and the intricate network of intermolecular interactions that govern its solid-state assembly.

While specific, experimentally determined crystallographic data for Benzaldehyde, 4-chloro-3-fluoro-, oxime is not publicly available in crystallographic databases as of the latest searches, this analysis is built upon the foundational principles of structural chemistry and draws parallels from published studies on closely related halogenated benzaldehyde oximes. This approach allows for a scientifically grounded exploration of its likely structural characteristics.

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For Benzaldehyde, 4-chloro-3-fluoro-, oxime, techniques such as single-crystal X-ray diffraction would be the definitive method for elucidating its three-dimensional structure. In the absence of such specific data, we can predict and discuss the probable structural features based on the known behavior of its constituent chemical moieties.

The molecular structure of Benzaldehyde, 4-chloro-3-fluoro-, oxime consists of a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and an oxime group (-CH=N-OH) at the 1-position. The presence of the C=N double bond in the oxime group leads to the possibility of stereoisomerism, specifically E and Z isomers. The relative orientation of the hydroxyl group of the oxime to the benzene ring will be a key conformational feature.

The benzene ring is expected to be largely planar. The substituents—chlorine, fluorine, and the oxime group—will lie in or close to this plane. The conformation of the molecule is primarily determined by the torsion angles between the phenyl ring and the oxime group. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-hydrogen of the ring and the oxime's hydroxyl group.

Based on analyses of similar structures, the bond lengths and angles would be expected to fall within typical ranges for sp²-hybridized carbons in the aromatic ring and the C=N double bond of the oxime. The C-Cl and C-F bond lengths will be characteristic of halogenated benzenes. The C=N-O angle and the N-O-H geometry are crucial in defining the potential for hydrogen bonding.

Table 1: Predicted Crystallographic and Geometric Parameters for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Parameter | Predicted Value/Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for such compounds, allowing for efficient packing. |

| C-Cl Bond Length (Å) | ~1.74 | Typical for an aryl chloride. |

| C-F Bond Length (Å) | ~1.35 | Typical for an aryl fluoride. |

| C=N Bond Length (Å) | ~1.28 | Characteristic of an oxime double bond. |

| N-O Bond Length (Å) | ~1.40 | Characteristic of an oxime N-O single bond. |

| C-C-C Bond Angle (ring) | ~120° | Expected for a benzene ring, with minor deviations due to substituent effects. |

| C-C=N Bond Angle | ~120° | Consistent with sp² hybridization. |

| C=N-O Bond Angle | ~110° | Reflects the geometry around the nitrogen atom of the oxime. |

| Phenyl-Oxime Torsion Angle | Near planar | The degree of planarity will be a balance between electronic conjugation and steric repulsion. |

Note: The data in this table is predictive and based on typical values for similar functional groups and molecules, as specific experimental data for Benzaldehyde, 4-chloro-3-fluoro-, oxime is not available.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For Benzaldehyde, 4-chloro-3-fluoro-, oxime, a rich tapestry of intermolecular forces is expected, leading to a stable and well-ordered supramolecular assembly.

Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be the hydrogen bond formed by the oxime's hydroxyl group. The hydroxyl group can act as a hydrogen bond donor (O-H), while the nitrogen atom of the oxime can act as a hydrogen bond acceptor. This often leads to the formation of dimeric structures or infinite chains. For instance, molecules can form centrosymmetric dimers through O-H···N hydrogen bonds.

Halogen Bonding: The chlorine atom at the 4-position is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site. The oxime nitrogen or oxygen could serve as the halogen bond acceptor. The presence of both hydrogen and halogen bonding capabilities sets up a competitive environment that will ultimately define the final crystal packing.

Other Interactions:

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These can be either face-to-face or offset.

The interplay of these interactions—strong O-H···N hydrogen bonds, potential C-Cl···N/O halogen bonds, and weaker π-π and C-H···X interactions—will result in a complex and fascinating three-dimensional supramolecular architecture. The specific motifs formed will depend on the subtle balance of these forces and the steric demands of the molecule.

Table 2: Summary of Potential Intermolecular Interactions in Crystalline Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Strong Hydrogen Bond | Oxime O-H | Oxime N | Primary interaction, likely forming dimers or chains that are the main building blocks of the structure. |

| Halogen Bond | C-Cl | Oxime N or O | A secondary, directional interaction that could link the primary hydrogen-bonded motifs. |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Contributes to the overall cohesion of the crystal lattice by stacking the aromatic rings. |

| Weak Hydrogen Bond | Aromatic C-H | Oxime O, F, Cl | Fine-tunes the packing arrangement by forming a network of weaker, stabilizing contacts. |

Note: This table outlines the plausible intermolecular interactions based on the functional groups present in the molecule.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the electronic structure and energetic properties of molecules. For a molecule like Benzaldehyde (B42025), 4-chloro-3-fluoro-, oxime, DFT calculations can elucidate its preferred three-dimensional arrangement, electronic charge distribution, and spectroscopic characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Benzaldehyde, 4-chloro-3-fluoro-, oxime, this would involve calculating the total energy for various spatial arrangements of its atoms and identifying the conformation with the minimum energy. The presence of the oxime group (-C=N-OH) allows for the existence of different isomers (syn and anti) with respect to the orientation of the hydroxyl group relative to the imine hydrogen. Furthermore, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the oxime group, gives rise to different conformers. A thorough conformational analysis would map the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them.

A hypothetical table of optimized geometric parameters (bond lengths and angles) for the most stable conformer of Benzaldehyde, 4-chloro-3-fluoro-, oxime, as would be determined by DFT calculations (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C=N | 1.28 Å | |

| N-O | 1.41 Å | |

| Bond Angle | C-C-N | 121° |

| C=N-O | 111° |

The arrangement of electrons within a molecule dictates its chemical behavior. DFT calculations can provide a detailed picture of the electronic structure. The Mulliken or Natural Population Analysis (NPA) charge distribution would reveal the partial charges on each atom, indicating the polarity of bonds and the location of electron-rich and electron-deficient centers. The presence of electronegative fluorine and chlorine atoms is expected to result in a significant polarization of the molecule.

An electrostatic potential (ESP) surface map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For Benzaldehyde, 4-chloro-3-fluoro-, oxime, the ESP map would likely show negative potential around the oxygen, nitrogen, fluorine, and chlorine atoms.

Table 2: Hypothetical Electronic Properties of Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Property | Value |

|---|---|

| Dipole Moment | ~2.5 Debye |

| Mulliken Charge on O | -0.6 e |

| Mulliken Charge on N | -0.2 e |

| Mulliken Charge on Cl | -0.1 e |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 3: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for Benzaldehyde, 4-chloro-3-fluoro-, oxime

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. Comparing this with an experimental spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For Benzaldehyde, 4-chloro-3-fluoro-, oxime, characteristic vibrational frequencies would include the O-H stretch, C=N stretch, C-Cl stretch, and C-F stretch, as well as various aromatic ring vibrations. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies.

Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Modes of Benzaldehyde, 4-chloro-3-fluoro-, oxime (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Hypothetical Experimental Frequency |

|---|---|---|

| O-H Stretch | 3650 | 3400 |

| C-H (Aromatic) Stretch | 3100 | 3050 |

| C=N Stretch | 1640 | 1620 |

| C-F Stretch | 1250 | 1230 |

Molecular Dynamics (MD) Simulations

Dynamic Behavior and Conformational Flux in Different Environments

The presence of the oxime functionality in "Benzaldehyde, 4-chloro-3-fluoro-, oxime" gives rise to geometric isomerism, specifically syn and anti conformations, which are characterized by the spatial arrangement of the hydroxyl group relative to the hydrogen atom of the imine carbon. Computational studies on substituted benzaldehyde oximes consistently focus on the relative stabilities and interconversion of these isomers.

The dynamic equilibrium between the syn and anti isomers is a key aspect of the molecule's conformational landscape. Quantum mechanical calculations, typically employing Density Functional Theory (DFT), are instrumental in determining the potential energy surface for the isomerization process. The energy barrier for the syn-anti isomerization is a critical parameter that dictates the conformational flux. For similar oxime derivatives, this barrier is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The electron-withdrawing properties of the chlorine and fluorine atoms at the 4- and 3-positions, respectively, are expected to modulate the electron density around the C=N bond, thereby influencing the rotational energy barrier.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" in various environments, such as in the gas phase or in solution. nih.gov These simulations track the atomic motions over time, providing a detailed picture of the conformational space accessible to the molecule at a given temperature. While specific MD simulation data for this compound is not prevalent in public literature, studies on related O-benzyl oxime derivatives have utilized MD to understand their conformational stability and interactions within biological systems. wikipedia.org

A hypothetical representation of the relative energies of the syn and anti conformers and the transition state separating them is presented in Table 1.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle (C-C-N-O) |

|---|---|---|

| syn-Benzaldehyde, 4-chloro-3-fluoro-, oxime | 0.0 (hypothetical) | ~0° |

| anti-Benzaldehyde, 4-chloro-3-fluoro-, oxime | 5-15 (estimated range) | ~180° |

| Transition State | 40-80 (estimated range) | ~90° |

Solvent Effects on Molecular Structure and Interactions

The surrounding solvent medium can significantly impact the structure and stability of "Benzaldehyde, 4-chloro-3-fluoro-, oxime". Computational chemistry offers powerful tools to model these solvent effects, primarily through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy. DFT calculations coupled with PCM can be used to predict how the relative stabilities of the syn and anti conformers shift in solvents of varying polarity. For instance, a more polar solvent would be expected to preferentially stabilize the conformer with a larger dipole moment.

Table 2 illustrates the hypothetical impact of different solvents on the calculated dipole moment of the most stable conformer of "Benzaldehyde, 4-chloro-3-fluoro-, oxime".

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) - Hypothetical |

|---|---|---|

| Gas Phase | 1 | 2.5 |

| Toluene | 2.4 | 2.8 |

| Ethanol (B145695) | 24.5 | 3.5 |

| Water | 80.1 | 4.2 |

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights into their feasibility, kinetics, and selectivity.

Transition State Characterization for Synthetic Reactions

The synthesis of "Benzaldehyde, 4-chloro-3-fluoro-, oxime" typically involves the condensation reaction between 4-chloro-3-fluorobenzaldehyde (B1349764) and hydroxylamine (B1172632). chemtube3d.com Computational methods can be employed to elucidate the mechanism of this reaction by locating and characterizing the relevant transition states.

The reaction is generally understood to proceed via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde to form a tetrahedral intermediate, followed by dehydration to yield the oxime. DFT calculations can map the potential energy surface of this entire process. The characterization of the transition state for both the addition and the dehydration steps is crucial. This involves calculating the geometry of the transition state structure and its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface (i.e., having one imaginary frequency). The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's kinetic feasibility.

Prediction of Reactivity and Selectivity in Chemical Transformations

Quantum mechanical calculations can provide valuable descriptors of a molecule's reactivity. For "Benzaldehyde, 4-chloro-3-fluoro-, oxime," these descriptors can help predict its behavior in various chemical transformations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of such predictions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO gap is a measure of the molecule's kinetic stability. The electron-withdrawing nature of the chloro and fluoro substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde oxime, potentially influencing its reactivity in, for example, cycloaddition or oxidation reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. These maps can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), thereby predicting the preferred sites for chemical attack. For instance, the oxygen and nitrogen atoms of the oxime group are expected to be nucleophilic centers.

Studies on the photosensitized reactions of substituted benzaldehyde oximes have shown that the nature of the substituents on the benzene ring can dictate the reaction mechanism, favoring either electron transfer or hydrogen atom transfer pathways. The presence of electron-withdrawing groups, as in "Benzaldehyde, 4-chloro-3-fluoro-, oxime," would likely influence which of these pathways is more favorable in photochemical reactions.

Table 3 presents a hypothetical set of calculated reactivity descriptors for "Benzaldehyde, 4-chloro-3-fluoro-, oxime".

| Descriptor | Calculated Value (Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Global Hardness (η) | 2.65 eV | Indicates resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.5 eV | Moderate electrophilic character |

Advanced Analytical Methodologies for Research and Development

Chromatographic Method Development for Complex Mixtures

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For a substituted benzaldehyde (B42025) oxime, different chromatographic techniques can be employed, each tailored to specific analytical needs, from purity checks to monitoring volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of non-volatile and thermally sensitive compounds like Benzaldehyde, 4-chloro-3-fluoro-, oxime. A reverse-phase HPLC method is typically the first choice for such aromatic compounds. sielc.com

Developing a robust HPLC method involves the systematic optimization of several key parameters. The choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength are all critical for achieving adequate separation of the main compound from any impurities or starting materials. For halogenated aromatic compounds, a C18 column is a common starting point due to its versatility and hydrophobicity. academicjournals.org

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered to control the pH. sielc.com For UV detection, the wavelength is selected based on the analyte's UV-visible spectrum to maximize sensitivity. Given the aromatic nature of Benzaldehyde, 4-chloro-3-fluoro-, oxime, a wavelength in the range of 240-260 nm would likely be suitable for detection. academicjournals.org

A hypothetical HPLC method for the purity assessment of Benzaldehyde, 4-chloro-3-fluoro-, oxime is outlined in the table below.

Table 1: Exemplary HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Organic modifier and aqueous phase for elution; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Compounds and Reaction Monitoring

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. It is particularly useful for monitoring the progress of the synthesis of Benzaldehyde, 4-chloro-3-fluoro-, oxime by quantifying the consumption of the volatile starting material, 4-chloro-3-fluorobenzaldehyde (B1349764). It can also detect volatile impurities that may not be visible by HPLC. researchgate.net

The selection of an appropriate capillary column is crucial for separating closely related compounds. A mid-polarity column, such as one with a (1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane) stationary phase, is often suitable for a range of aromatic compounds. researchgate.net Temperature programming, where the column temperature is increased during the analysis, is essential for eluting compounds with different boiling points in a reasonable timeframe and with good peak shape. rsc.org A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for organic compounds. researchgate.net

Table 2: Representative GC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | RXI-5Sil MS (30 m x 0.32 mm ID, 0.25 µm film) | General purpose column suitable for aromatic compound separation. researchgate.net |

| Carrier Gas | Helium at 1.5 mL/min | Inert carrier gas for transporting analytes through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Detector Temperature | 280 °C (FID) | Prevents condensation of analytes in the detector. |

| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min | Separates compounds based on their boiling points. |

| Injection Mode | Split (1:50) | Prevents column overloading for concentrated samples. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable to isomers)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com While often lauded for chiral separations of enantiomers, its application to Benzaldehyde, 4-chloro-3-fluoro-, oxime is more nuanced. This molecule does not possess a chiral center, meaning it does not have non-superimposable mirror images (enantiomers).

However, due to the restricted rotation around the carbon-nitrogen double bond (C=N), the oxime can exist as two different geometric isomers: syn and anti (or E and Z). dalalinstitute.comadichemistry.com These isomers are diastereomers, not enantiomers. SFC, with its high efficiency and unique selectivity, can be a powerful tool for separating such geometric isomers, which can be challenging using conventional HPLC. The use of chiral stationary phases in SFC can sometimes resolve geometric isomers, although achiral columns are more commonly used for this purpose. mdpi.com The addition of polar co-solvents (modifiers) like methanol or ethanol (B145695) to the supercritical CO2 is typically required to elute polar compounds like oximes.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This can enhance detectability, improve chromatographic separation, or increase volatility for GC analysis.

Pre-column Derivatization for Spectroscopic and Chromatographic Methods

Pre-column derivatization is performed before the sample is introduced into the chromatograph. academicjournals.org While Benzaldehyde, 4-chloro-3-fluoro-, oxime already possesses a UV-active aromatic ring, derivatization could be employed to attach a fluorophore, a group that fluoresces, allowing for highly sensitive fluorescence detection. nih.gov This would dramatically lower the limit of detection compared to standard UV detection. Reagents like dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) can react with the hydroxyl group of the oxime to form a highly fluorescent derivative. nih.gov

For GC analysis, while the oxime itself may be sufficiently volatile, derivatization can be used to improve thermal stability or introduce a group that is highly responsive to a specific detector, such as an electron-capture detector (ECD). Silylation of the oxime's hydroxyl group is a common strategy to increase volatility and thermal stability.

Validation of Analytical Procedures for Robustness and Reproducibility in Research

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. americanpharmaceuticalreview.comgavinpublishers.com It is a requirement for ensuring the quality and reliability of analytical data in research and is mandated by regulatory bodies in the pharmaceutical industry. scielo.brdemarcheiso17025.comiosrphr.org The key parameters assessed during method validation include specificity, linearity, range, accuracy, precision, and robustness. gavinpublishers.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any impurities, degradation products, or matrix components. scielo.br For an HPLC method, this is often demonstrated by injecting a placebo (all components except the analyte) and showing no interfering peaks at the retention time of the analyte.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. gavinpublishers.com

Accuracy: This refers to the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (a standard) or by spiking a sample matrix with a known amount of the analyte and measuring the recovery. iosrphr.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (within-day) and intermediate precision (between-day or between-analyst). demarcheiso17025.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Table 3: Validation Parameters and Typical Acceptance Criteria

| Parameter | Assessment | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Comparison of analyte peak with potential interferents. | No interference at the analyte's retention time. |

| Linearity | Analysis of 5-6 standards across the range. | Correlation coefficient (r²) > 0.999. rsc.org |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target concentration. |

| Accuracy | Analysis of at least 3 concentrations (n=3 each). | Recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | 6 replicate injections of the same standard. | RSD ≤ 1.0%. demarcheiso17025.com |

| Robustness | Small variations in flow rate, mobile phase composition, pH. | System suitability parameters remain within limits. |

By rigorously applying these advanced analytical methodologies and validation principles, researchers can ensure the generation of high-quality, reliable data for novel compounds such as Benzaldehyde, 4-chloro-3-fluoro-, oxime.

Future Research Directions and Theoretical Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of oximes can be approached through various catalytic methods. acs.org Future research should focus on developing novel catalytic systems that offer high efficiency and selectivity for the synthesis of halogenated benzaldehyde (B42025) oximes. Recent advancements have highlighted the potential of iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines, achieving high turnover numbers and enantioselectivity. incatt.nl The development of air and moisture-stable catalysts would be particularly beneficial for industrial applications. incatt.nl

Furthermore, platinum-based heterogeneous catalysts have shown promise in the selective hydrogenation of oximes. researchgate.net Research into porous ceria-zirconia solid solutions as catalyst supports has demonstrated the potential for high yields under ambient conditions. researchgate.net The exploration of metal-free catalytic systems and the immobilization of ionic liquids on solid supports, such as metal-organic frameworks (MOFs), could lead to more sustainable and recyclable catalytic processes for oxime synthesis. nih.govresearchgate.net

Table 1: Comparison of Potential Catalytic Systems for Oxime Synthesis

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Iridium-based Homogeneous Catalysts | High enantioselectivity, high turnover numbers. incatt.nl | Air and moisture stability, broader substrate scope. incatt.nl |

| Platinum-based Heterogeneous Catalysts | High yields under ambient conditions, recyclability. researchgate.net | Optimization of support materials, solvent systems. researchgate.net |

| Metal-Free Catalysts | Sustainability, reduced metal contamination. nih.gov | Improving catalytic activity and selectivity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Oxime Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical discovery. youtube.com These technologies can accelerate the identification of novel oxime derivatives and optimize their properties for specific applications. tohoku.ac.jpnih.gov By developing predictive models based on large datasets of chemical structures and their activities, researchers can screen virtual libraries of oximes to identify promising candidates for synthesis and testing. nih.govresearchgate.net

For instance, ML models can be trained to predict the catalytic activity of different metal-ligand complexes for oxime synthesis or to identify oximes with desired biological activities. tohoku.ac.jp This data-driven approach can significantly reduce the time and resources required for experimental screening. researchgate.net The use of explainable AI (XAI) can further provide insights into the structure-activity relationships governing the performance of oxime-based compounds.

Exploration of Oxime-Based Materials for Advanced Applications (e.g., Coordination Polymers)

The oxime functional group is a versatile building block for the construction of advanced materials with unique properties. rsc.org Oxime derivatives can act as ligands to form coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov These materials have potential applications in areas such as gas storage, catalysis, and sensing. nih.govnih.govresearchgate.net

Table 2: Potential Applications of Oxime-Based Coordination Polymers

| Application Area | Underlying Principle | Potential Advantage of Halogenation |

|---|---|---|

| Gas Storage | Porous framework for gas molecule adsorption. researchgate.net | Modified pore size and surface chemistry. |

| Catalysis | Active metal centers within a stable framework. nih.gov | Enhanced catalytic activity and selectivity. |

Deeper Understanding of Conformational Preferences and Tautomerism through Advanced Spectroscopy

The conformational preferences and tautomeric equilibria of oximes play a crucial role in their reactivity and biological activity. tandfonline.comacs.org Advanced spectroscopic techniques, such as 13C-NMR spectroscopy, can be employed to determine the configuration of oximes. nih.gov Computational methods, like Density Functional Theory (DFT) calculations, are also powerful tools for studying the relative stabilities of different tautomers and conformers. bohrium.comrsc.orgresearchgate.net

For Benzaldehyde, 4-chloro-3-fluoro-, oxime, the presence of both E and Z isomers is expected. wikipedia.org The electronic effects of the chloro and fluoro substituents can influence the oxime-nitrone tautomerism. rsc.orgresearchgate.net A thorough investigation of the conformational landscape and tautomeric equilibria of this specific oxime using a combination of spectroscopic and computational methods will provide valuable insights into its chemical behavior. rsc.orgnih.gov

High-Throughput Screening Methodologies for Rapid Identification of Research Leads

High-throughput screening (HTS) is a powerful strategy for rapidly evaluating large libraries of compounds to identify those with desired properties. opentrons.com HTS methods can be adapted to discover new catalysts for oxime synthesis or to identify oxime derivatives with specific biological activities. acs.orgnih.gov

For example, an HTS campaign could be designed to screen a library of potential catalysts for the synthesis of Benzaldehyde, 4-chloro-3-fluoro-, oxime, optimizing reaction conditions for yield and purity. acs.org Similarly, a library of diverse oxime derivatives could be screened against a panel of biological targets to identify new research leads for drug discovery. nih.gov While many oxime-based compounds have been discovered through optimization rather than HTS, the application of modern screening technologies holds significant promise for accelerating the discovery process. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing Benzaldehyde,4-chloro-3-fluoro-,oxime, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted benzaldehyde oximes typically involves the condensation of hydroxylamine with the corresponding aldehyde. For 4-chloro-3-fluoro-benzaldehyde oxime:

Reagent Preparation : Dissolve hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., THF or ethanol) and neutralize with a base (e.g., NaOH) to generate free hydroxylamine .

Condensation : Add 4-chloro-3-fluoro-benzaldehyde to the hydroxylamine solution under reflux (65–80°C) for 2–4 hours. Monitor reaction progress via TLC or HPLC.

Work-up : Remove the solvent under reduced pressure, and purify the crude product via flash chromatography (hexane/EtOAc gradient) or recrystallization.

Q. Key Parameters :

- Temperature : Higher temperatures (e.g., 65°C) improve reaction rates but may promote side reactions.

- Solvent Choice : THF or ethanol ensures solubility of both aldehyde and hydroxylamine.

- Stoichiometry : A 1:1.2 molar ratio (aldehyde:hydroxylamine) ensures complete conversion .

Table 1 : Example Reaction Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 65 | 2 | 56 |

| Ethanol | 80 | 3 | 48 |

Q. How can the E/Z isomerism of this compound be characterized and separated?